molecular formula C17H18N4O5S2 B6510670 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 950420-03-8

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

カタログ番号: B6510670
CAS番号: 950420-03-8
分子量: 422.5 g/mol
InChIキー: AUFLSECYESHDMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzothiadiazine ring system with two sulfonyl oxygen atoms (1,1-dioxo group) and a sulfamoylphenyl ethylacetamide side chain.

特性

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S2/c18-27(23,24)13-7-5-12(6-8-13)9-10-19-17(22)11-16-20-14-3-1-2-4-15(14)28(25,26)21-16/h1-8H,9-11H2,(H,19,22)(H,20,21)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFLSECYESHDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a novel synthetic derivative belonging to the benzothiadiazine class. This class is recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and potential antitumor activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyDetails
Common Name 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
CAS Number Not specified
Molecular Formula C₁₆H₁₈N₂O₄S
Molecular Weight Approximately 350.38 g/mol

Research indicates that compounds within the benzothiadiazine family exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiadiazines act as inhibitors of specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : These compounds can influence pathways such as apoptosis and cell proliferation, particularly in cancer cells.
  • Interaction with Receptors : Some studies suggest that these compounds may interact with various receptors (e.g., melatonin receptors), enhancing their therapeutic potential.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related benzothiadiazine derivatives. For example:

  • Study Findings : A derivative exhibited significant anti-proliferative effects against various cancer cell lines, including colon cancer cells. The mechanism involved the induction of apoptosis via upregulation of specific growth inhibitors and modulation of tumor microenvironments .

Anti-inflammatory Effects

Benzothiadiazines are well-documented for their anti-inflammatory properties:

  • Mechanism : They inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses.
  • Case Study : In vivo studies demonstrated that administration of a related compound significantly reduced inflammation in animal models by decreasing myeloid-derived suppressor cells and increasing tumor-infiltrating lymphocytes .

Case Study 1: Antitumor Efficacy

A recent investigation into a related compound demonstrated its efficacy in inhibiting tumor growth in xenograft models. The study reported:

  • Tumor Type : Colon cancer
  • Results : Significant reduction in tumor size compared to control groups.
  • Mechanism : Induction of apoptosis and alteration of immune cell infiltration within the tumor microenvironment.

Case Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory effects:

  • Model Used : Murine model of acute inflammation.
  • Results : The compound reduced edema and inflammatory markers significantly compared to untreated controls.

Summary of Biological Activities

Activity TypeCompound EffectMechanism
AntitumorInhibition of cancer cell proliferationInduction of apoptosis via signaling pathways
Anti-inflammatoryReduction in inflammationInhibition of pro-inflammatory cytokines

類似化合物との比較

Structural Comparison

Key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Features
Target Compound 1λ⁶,2,4-Benzothiadiazin-3-yl 1,1-Dioxo group; ethyl linker to 4-sulfamoylphenyl Enhanced electron withdrawal; flexible ethyl spacer
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide () Benzothiazole Ethoxybenzothiazole; sulfamoylphenyl acetamide Benzothiazole core; no dioxo group
N-[4-(2,4-Dimethylphenyl)sulfamoyl]phenyl]-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide () 1,2-Benzothiazole Trioxo-benzothiazole; 2,4-dimethylphenyl sulfamoyl Trioxo system; bulky aryl sulfamoyl group
2-[(4-Benzyl-1,1-dioxo-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide () 1λ⁶,2,4-Benzothiadiazin-3-yl Benzyl substitution; sulfanyl linker to acetamide Benzyl group enhances lipophilicity; sulfanyl linker
2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide () Thiazolidinone Thioxo-thiazolidinone; sulfamoylphenyl Thiazolidinone core (associated with antidiabetic activity)

Key Structural Insights :

  • The ethyl linker differentiates it from shorter (e.g., methyl) or rigid (e.g., sulfanyl) linkers in analogs, possibly optimizing pharmacokinetics .
Pharmacological and Physicochemical Comparison
Property Target Compound 2-(6-Ethoxybenzothiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide 2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide
Molecular Weight (g/mol) ~450 (estimated) 406.44 355.40
Melting Point Not reported 144.2°C 294–296°C
Reported Bioactivity Not directly reported Anti-exudative (analogous to diclofenac) Antidiabetic (carbonic anhydrase inhibition)
Solubility Likely low (lipophilic core) Moderate (polar sulfamoyl group) Low (crystalline thiazolidinone)

Pharmacological Insights :

  • Thiazolidinone derivatives () show antidiabetic activity via PPAR-γ modulation, but the target compound’s benzothiadiazine core may favor different targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。